molecular formula C19H19Cl2N3O5S B4565351 1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-4-piperidinecarboxamide

1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-4-piperidinecarboxamide

Cat. No.: B4565351
M. Wt: 472.3 g/mol
InChI Key: IKRLHXNAGYHCET-UHFFFAOYSA-N
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Description

1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C19H19Cl2N3O5S and its molecular weight is 472.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 471.0422473 g/mol and the complexity rating of the compound is 733. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Science

Compounds containing sulfone, sulfide, and amide units have been explored for their application in creating new types of soluble, thermally stable polymers. For instance, Mehdipour‐Ataei and Hatami (2007) synthesized aromatic poly(sulfone sulfide amide imide)s, demonstrating their potential in high-performance material applications due to their thermal stability and solubility properties (Mehdipour‐Ataei & Hatami, 2007).

Medicinal Chemistry

The presence of sulfonamide, piperidine, and nitrophenyl groups in a compound suggests potential biological activity. For example, Khalid et al. (2013) synthesized biologically active O-substituted derivatives of a related sulfonamide compound and evaluated their activity against several enzymes, indicating potential therapeutic applications (Khalid et al., 2013).

Drug Development

Compounds with similar structural features have been synthesized and evaluated for their potential as drug candidates for diseases like Alzheimer's. Rehman et al. (2018) synthesized N-substituted derivatives of related compounds and screened them for enzyme inhibition activity relevant to Alzheimer’s disease, showcasing the potential in drug development (Rehman et al., 2018).

Antimicrobial Applications

The synthesis and evaluation of antimicrobial activity of related compounds have been reported, with some showing significant efficacy against bacterial and fungal pathogens. This suggests potential applications in developing new antimicrobial agents for agricultural or medicinal use (Vinaya et al., 2009).

Cancer Research

Derivatives of compounds containing piperidinyl and sulfonyl groups have been evaluated for their anticancer properties. Rehman et al. (2018) synthesized propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole nucleus and evaluated them as promising anticancer agents, highlighting the potential in cancer research (Rehman et al., 2018).

Properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-N-(2-methyl-5-nitrophenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O5S/c1-12-2-4-15(24(26)27)11-17(12)22-19(25)13-6-8-23(9-7-13)30(28,29)18-10-14(20)3-5-16(18)21/h2-5,10-11,13H,6-9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRLHXNAGYHCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-4-piperidinecarboxamide
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1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-4-piperidinecarboxamide
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1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-4-piperidinecarboxamide
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1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-4-piperidinecarboxamide
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1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-4-piperidinecarboxamide
Reactant of Route 6
1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-4-piperidinecarboxamide

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